Methyl 2-[(2-cyanoethyl)amino]benzoate
Description
Properties
CAS No. |
159642-45-2 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.229 |
IUPAC Name |
methyl 2-(2-cyanoethylamino)benzoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)9-5-2-3-6-10(9)13-8-4-7-12/h2-3,5-6,13H,4,8H2,1H3 |
InChI Key |
JOQCNTQZZUCAED-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NCCC#N |
Synonyms |
Benzoic acid, 2-[(2-cyanoethyl)amino]-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between Methyl 2-[(2-cyanoethyl)amino]benzoate and its analogs:
Key Observations :
- The cyanoethylamino group in the target compound introduces both nitrogen-based reactivity and polarity, distinguishing it from analogs like Ethyl 2-methoxybenzoate, which lacks nitrogen .
Target Compound:
While direct synthesis details are unavailable, analogous methods involve condensation reactions between aromatic amines and cyanoethylating agents. For example, Methyl 2-benzoylamino-3-oxobutanoate (a related benzoate) is synthesized via reflux with aromatic amines and acid catalysts like PTSA .
Analogs:
- Ethyl 2-methoxybenzoate : Synthesized via esterification of 2-methoxybenzoic acid, emphasizing straightforward functional group interconversion .
- Methyl 4-acetamido-2-hydroxybenzoate: Requires multi-step synthesis, including acetylation of aminosalicylic acid derivatives, highlighting the complexity of introducing acetamido and hydroxy groups .
Reactivity Differences :
- The cyanoethylamino group in the target compound may undergo nucleophilic substitution or hydrolysis more readily than methoxy or acetamido groups in analogs .
Preparation Methods
Catalyst Efficiency and Recovery
Solvent and Temperature Effects
-
Hydrogenation Solvent: Dilute HCl (0.5–5 wt%) prevents aggregation of intermediates.
-
Esterification Temperature: Maintaining temperatures below 40°C during workup minimizes ester degradation.
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-[(2-cyanoethyl)amino]benzoate, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of methyl benzoate derivatives typically involves nucleophilic substitution or condensation reactions. For example, ethyl 2-(aminomethyl)benzoate analogs are synthesized via substitution reactions using brominated intermediates under controlled temperature (40–60°C) and inert atmospheres to minimize side reactions . For this compound, a plausible route involves reacting methyl 2-aminobenzoate with acrylonitrile in the presence of a base (e.g., K₂CO₃) to facilitate Michael addition. Solvent choice (e.g., DMF or acetonitrile) and stoichiometric ratios are critical for optimizing yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Basic: How can spectroscopic and crystallographic methods be applied to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can identify key functional groups. The cyanoethyl group’s protons (δ ~2.5–3.5 ppm) and the ester carbonyl (δ ~165–170 ppm in ¹³C) are diagnostic. Aromatic protons in the benzoate ring typically appear at δ ~6.5–8.0 ppm .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction is ideal. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) must be optimized to obtain high-quality crystals. Hydrogen-bonding interactions involving the amino and cyano groups can stabilize the crystal lattice .
Advanced: How can researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives under varying conditions?
Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., over-alkylation or oxidation). Systematic analysis includes:
- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify intermediates.
- Computational Chemistry: Density Functional Theory (DFT) can model energy barriers for competing pathways (e.g., Michael addition vs. ester hydrolysis).
- Isolation of Byproducts: Characterize byproducts (e.g., oxidized cyano groups) via LC-MS to refine reaction conditions .
Example: If a brominated byproduct is detected, trace moisture may hydrolyze the cyano group; using molecular sieves or anhydrous solvents can mitigate this .
Advanced: What strategies are effective for studying the biological activity of this compound, particularly in enzyme inhibition assays?
Methodological Answer:
- Target Identification: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or acetylcholinesterase, leveraging the compound’s amino and cyano motifs for hydrogen bonding .
- In Vitro Assays:
- Enzyme Kinetics: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., Ellman’s method for cholinesterase inhibition).
- Competitive Binding: Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Metabolite Analysis: LC-MS/MS can track metabolic stability, particularly esterase-mediated hydrolysis of the methyl ester group .
Advanced: How can polymorphism or crystallographic disorder affect the interpretation of this compound’s structural data?
Methodological Answer:
Polymorphism (e.g., differing crystal packing due to rotational freedom of the cyanoethyl group) can lead to discrepancies in reported melting points or solubility. Mitigation strategies include:
- Temperature-Dependent Crystallography: Collect data at multiple temperatures to identify phase transitions.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···N bonds) to rationalize packing variations.
- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model disordered regions .
Advanced: What are the challenges in optimizing the regioselectivity of this compound for further functionalization?
Methodological Answer:
Regioselective modification (e.g., nitration or halogenation) is complicated by the electron-donating amino group and electron-withdrawing ester. Strategies include:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic attack to the para position of the benzoate ring.
- Catalytic Systems: Use Pd-catalyzed C–H activation for site-specific coupling reactions.
- Computational Screening: Predict reactive sites using Fukui indices or electrostatic potential maps .
Basic: How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?
Methodological Answer:
- HPLC-PDA: Purity ≥95% with a single peak at λ = 254 nm.
- Elemental Analysis: Carbon and nitrogen content should deviate ≤0.4% from theoretical values.
- Melting Point: Sharp range (≤2°C) indicates purity. Broadening suggests impurities or polymorphism .
Advanced: How does the electronic nature of the cyanoethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The cyano group’s strong electron-withdrawing effect activates the aromatic ring for NAS at positions ortho and para to the amino group. Experimental validation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
